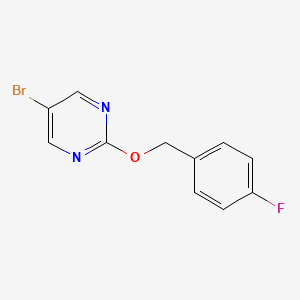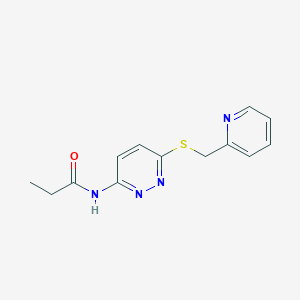
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in treating various diseases.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide involves the reaction of 2-chloro-6-((pyridin-2-ylmethyl)thio)pyridazine with propionamide in the presence of a base.
Starting Materials
2-chloro-6-((pyridin-2-ylmethyl)thio)pyridazine, propionamide, base (e.g. triethylamine)
Reaction
Step 1: Dissolve 2-chloro-6-((pyridin-2-ylmethyl)thio)pyridazine in a suitable solvent (e.g. DMF, DMSO)., Step 2: Add a base (e.g. triethylamine) to the reaction mixture to deprotonate the pyridine ring., Step 3: Add propionamide to the reaction mixture and stir at room temperature for several hours., Step 4: Purify the product by column chromatography or recrystallization to obtain N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide.
作用機序
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide works by inhibiting the enzyme N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide. N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake in the body. This, in turn, leads to better control of blood sugar levels and improved metabolic health.
生化学的および生理学的効果
Studies have shown that N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide has significant biochemical and physiological effects on the body. These include improved insulin sensitivity, increased glucose uptake, and improved metabolic health. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential in treating other diseases such as cancer and obesity.
実験室実験の利点と制限
One of the main advantages of using N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide in lab experiments is its specificity for N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide. This allows for targeted inhibition of the enzyme without affecting other signaling pathways in the body. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide. One area of focus is the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research is the identification of other potential targets for this compound, which may have applications in treating other diseases. Additionally, further studies are needed to determine the long-term effects and safety of using this compound in humans.
科学的研究の応用
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide has been extensively studied for its potential in treating various diseases. One of the main applications of this compound is in the treatment of type 2 diabetes. N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide, the target enzyme of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide, is known to regulate insulin signaling in the body. By inhibiting N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide, N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide can improve insulin sensitivity and glucose tolerance, leading to better control of blood sugar levels.
特性
IUPAC Name |
N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-2-12(18)15-11-6-7-13(17-16-11)19-9-10-5-3-4-8-14-10/h3-8H,2,9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVYYXUKOFTJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

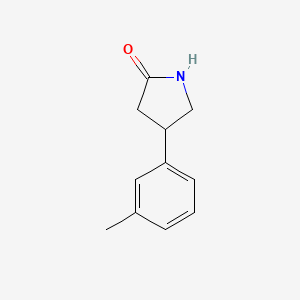
![Tert-butyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-fluorobenzoate](/img/structure/B2903231.png)
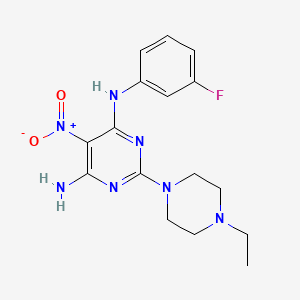
![4-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903233.png)
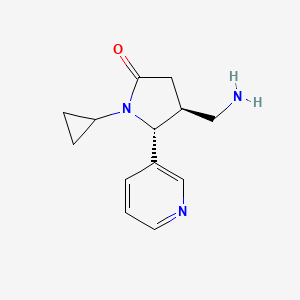
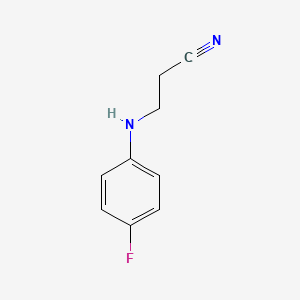
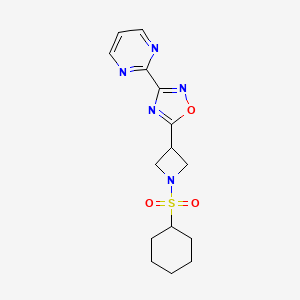
![N-(4-chlorophenyl)-2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2903242.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2903244.png)
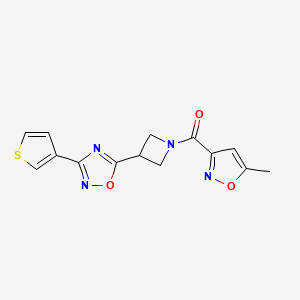
![4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2903248.png)
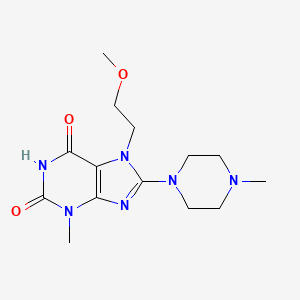
![Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2903251.png)
